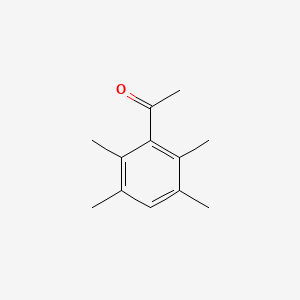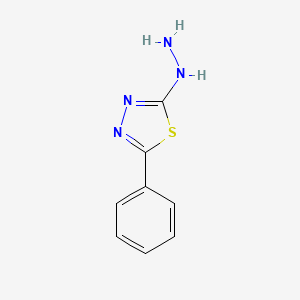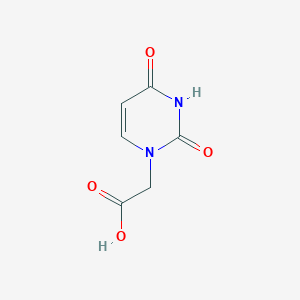
Triethoxy(2,4,4-trimethylpentyl)silane
Vue d'ensemble
Description
Triethoxy(2,4,4-trimethylpentyl)silane, also known as isooctyltriethoxysilane, is an organosilicon compound with the molecular formula C14H32O3Si. It is a clear, colorless to light yellow liquid with a characteristic odor. This compound is primarily used as a silane coupling agent and surface modifier in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethoxy(2,4,4-trimethylpentyl)silane is typically synthesized through the hydrosilylation reaction of triethoxysilane with 2,4,4-trimethylpentene. The reaction is catalyzed by platinum-based catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous feeding of reactants into a reactor, where the hydrosilylation reaction takes place. The product is then purified through distillation to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxy(2,4,4-trimethylpentyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture, it hydrolyzes to form silanols and ethanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Common Reagents and Conditions
Hydrolysis: Water or moisture is the primary reagent, and the reaction is typically carried out at room temperature.
Condensation: This reaction can occur under acidic or basic conditions, often catalyzed by acids or bases.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Applications De Recherche Scientifique
Triethoxy(2,4,4-trimethylpentyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of siloxane-based materials and hybrid nanocomposites.
Biology: Employed in the modification of surfaces for biological assays and biosensors.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Acts as a water-repellent agent for construction materials, such as concrete and reinforced concrete.
Mécanisme D'action
The primary mechanism of action of triethoxy(2,4,4-trimethylpentyl)silane involves its hydrolysis and subsequent condensation reactions. Upon exposure to moisture, the compound hydrolyzes to form silanols and ethanol. The silanols can then condense to form siloxane bonds, leading to the formation of a cross-linked network on surfaces . This network imparts hydrophobic properties and enhances the adhesion between organic and inorganic materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethoxy(2,4,4-trimethylpentyl)silane: C14H32O3Si
Isooctyltriethoxysilane: Another name for this compound.
Triethoxy(2,2,4-trimethylpentyl)silane: A similar compound with slight structural differences.
Uniqueness
This compound is unique due to its specific structure, which provides excellent hydrophobic properties and compatibility with various substrates. Its ability to form stable siloxane bonds makes it highly effective as a coupling agent and surface modifier .
Propriétés
IUPAC Name |
triethoxy(2,4,4-trimethylpentyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O3Si/c1-8-15-18(16-9-2,17-10-3)12-13(4)11-14(5,6)7/h13H,8-12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZSHGZRSZICIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC(C)CC(C)(C)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865769 | |
| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
35435-21-3 | |
| Record name | Triethoxy(2,4,4-trimethylpentyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35435-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035435213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy(2,4,4-trimethylpentyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does triethoxy(2,4,4-trimethylpentyl)silane interact with concrete to reduce moisture permeability?
A1: this compound is a hydrophobic compound that reacts with the moisture present on the concrete surface and within the pores. This reaction forms silanol groups (Si-OH) which further condense to create a water-repellent siloxane (Si-O-Si) network within the concrete pores []. This network effectively blocks the pathways for water vapor and capillary water absorption, thereby reducing the concrete's moisture permeability.
Q2: The research mentions using the "cup method" to assess the effectiveness of this compound. What impact did the treatment have on the moisture diffusion coefficient of the concrete?
A2: The study found that impregnating concrete with this compound significantly reduced its moisture diffusion coefficient []. This means that the treated concrete exhibited a significantly slower rate of moisture movement compared to untreated concrete. The reduction in vapor transport was particularly notable, indicating that the treatment effectively obstructed the larger capillary pores responsible for water absorption.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B1295707.png)

